molecular formula C9H9N3 B11784340 2-Methyl-4-(1H-pyrazol-4-yl)pyridine

2-Methyl-4-(1H-pyrazol-4-yl)pyridine

Cat. No.: B11784340
M. Wt: 159.19 g/mol
InChI Key: FEMMECZWJAEYQN-UHFFFAOYSA-N
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Description

2-Methyl-4-(1H-pyrazol-4-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl group at the 2-position and a pyrazole ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1H-pyrazol-4-yl)pyridine typically involves the reaction of 2-methylpyridine with 4-chloropyrazole under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the pyrazole or pyridine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Methyl-4-(1H-pyrazol-4-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and biological properties. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biochemical pathways.

Comparison with Similar Compounds

    2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with the pyrazole ring at the 5-position.

    2-(1-Methyl-1H-pyrazol-4-yl)pyridine: Features a methyl group on the pyrazole ring.

    4-(1H-Pyrazol-4-yl)pyridine: Lacks the methyl group at the 2-position.

Uniqueness: 2-Methyl-4-(1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with tailored properties for specific applications.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-methyl-4-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-7-4-8(2-3-10-7)9-5-11-12-6-9/h2-6H,1H3,(H,11,12)

InChI Key

FEMMECZWJAEYQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CNN=C2

Origin of Product

United States

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